8,10-Heneicosadiynoic acid
Overview
Description
8,10-Heneicosadiynoic acid is an organic compound with the molecular formula C21H34O2. It is a long-chain fatty acid with two triple bonds located at the 8th and 10th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Heneicosadiynoic acid typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide and an oxidizing agent like oxygen or air .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8,10-Heneicosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.
Major Products Formed
Oxidation: Diketones or hydroxylated derivatives.
Reduction: Alkenes or alkanes.
Substitution: Esters, amides, or other functionalized derivatives.
Scientific Research Applications
8,10-Heneicosadiynoic acid has several scientific research applications:
Materials Science: It is used in the synthesis of polydiacetylene-based sensors and materials.
Biochemistry: The compound is studied for its potential role in biological systems, particularly in the formation of lipid bilayers and membranes.
Industry: It is used in the development of advanced materials with specific mechanical and optical properties.
Mechanism of Action
The mechanism of action of 8,10-Heneicosadiynoic acid involves its ability to form highly ordered structures due to the presence of triple bonds. These structures can undergo conformational changes in response to external stimuli such as temperature, pH, or light. The molecular targets and pathways involved include interactions with lipid bilayers and other biomolecules, leading to changes in membrane properties and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,8-Nonadecadiynoic acid: Similar in structure but with a shorter carbon chain.
10,12-Pentacosadiynoic acid: Similar in structure but with a longer carbon chain.
Uniqueness
8,10-Heneicosadiynoic acid is unique due to its specific chain length and the position of the triple bonds. These features contribute to its distinct physical and chemical properties, making it particularly useful in the synthesis of polydiacetylene-based materials and sensors .
Properties
IUPAC Name |
henicosa-8,10-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-10,15-20H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQJOZKPAQNXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374708 | |
Record name | 8,10-Heneicosadiynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-95-7 | |
Record name | 8,10-Heneicosadiynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174063-95-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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